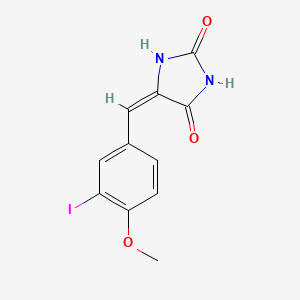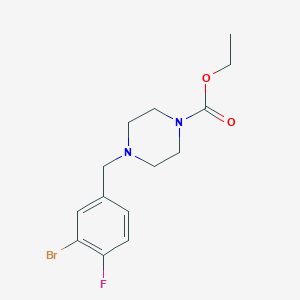
5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione, also known as IKK inhibitor VII, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. This compound belongs to the class of imidazolidinediones and has been found to exhibit potent inhibitory activity against the IKK (IκB kinase) complex, which is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In
Applications De Recherche Scientifique
5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been found to exhibit potent inhibitory activity against the this compound complex, which is a key regulator of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival. Dysregulation of NF-κB signaling has been implicated in various diseases such as cancer, inflammatory bowel disease, rheumatoid arthritis, and psoriasis.
Mécanisme D'action
The mechanism of action of 5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione involves the inhibition of the this compound complex, which is a key regulator of the NF-κB signaling pathway. The compound binds to the ATP-binding pocket of the this compound complex and prevents its phosphorylation and activation. This leads to the inhibition of NF-κB signaling and downstream gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and anti-tumor activities in various preclinical studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and dendritic cells. In addition, the compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The compound has also been shown to exhibit neuroprotective effects in a mouse model of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione is its potent inhibitory activity against the this compound complex, which makes it a valuable tool for studying the NF-κB signaling pathway. The compound is also relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. However, one of the limitations of the compound is its low solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, the compound may exhibit off-target effects due to its inhibition of other kinases that share structural similarities with the this compound complex.
Orientations Futures
There are several future directions for the research and development of 5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione. One area of focus is the optimization of the compound's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Another area of interest is the identification of novel targets and pathways that are regulated by the NF-κB signaling pathway and the development of new compounds that can modulate these targets. Furthermore, the compound's potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders warrant further investigation.
Méthodes De Synthèse
The synthesis of 5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3-iodo-4-methoxybenzaldehyde with 2,4-thiazolidinedione in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain a pure solid compound.
Propriétés
IUPAC Name |
(5E)-5-[(3-iodo-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O3/c1-17-9-3-2-6(4-7(9)12)5-8-10(15)14-11(16)13-8/h2-5H,1H3,(H2,13,14,15,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJQOOKZASVKSP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)


![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)

![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)



